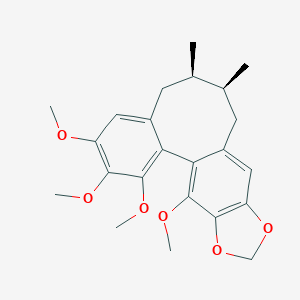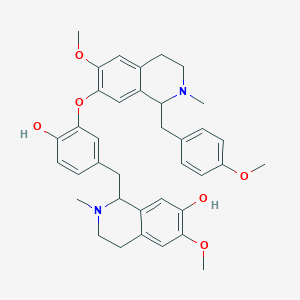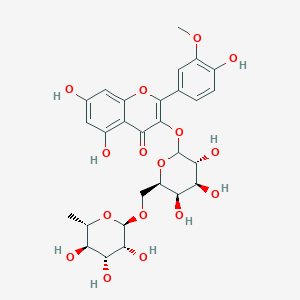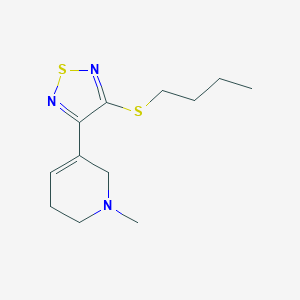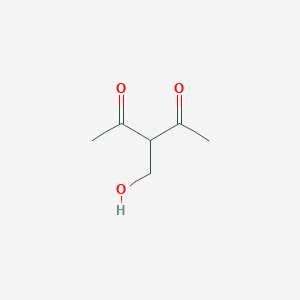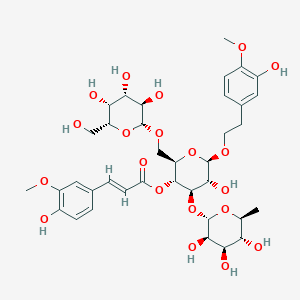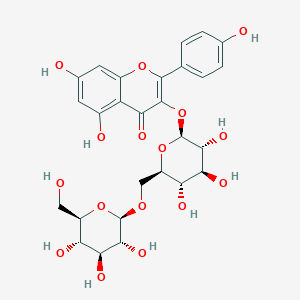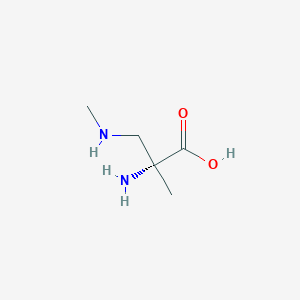
(2R)-2-amino-2-methyl-3-(methylamino)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-amino-2-methyl-3-(methylamino)propanoic acid, also known as L-689,560, is a synthetic compound that is used in scientific research. It is a potent and selective agonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that is involved in various physiological and pathological processes. L-689,560 has been found to have potential therapeutic applications in several neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and addiction.
作用机制
(2R)-2-amino-2-methyl-3-(methylamino)propanoic acid acts as a potent and selective agonist of the mGluR5 receptor. When it binds to the receptor, it activates a signaling pathway that leads to the modulation of various cellular processes. The exact mechanism of action of (2R)-2-amino-2-methyl-3-(methylamino)propanoic acid is not fully understood, but it is believed to involve the modulation of intracellular calcium signaling, the regulation of protein synthesis, and the modulation of synaptic plasticity.
生化和生理效应
(2R)-2-amino-2-methyl-3-(methylamino)propanoic acid has been found to have a wide range of biochemical and physiological effects on the central nervous system. It has been shown to modulate synaptic transmission, regulate neuronal excitability, and influence neuronal plasticity. (2R)-2-amino-2-methyl-3-(methylamino)propanoic acid has also been found to have potential therapeutic applications in several neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and addiction.
实验室实验的优点和局限性
(2R)-2-amino-2-methyl-3-(methylamino)propanoic acid has several advantages for use in lab experiments. It is a potent and selective agonist of the mGluR5 receptor, which makes it a useful tool for studying the role of this receptor in various cellular processes. (2R)-2-amino-2-methyl-3-(methylamino)propanoic acid is also relatively stable and easy to synthesize, which makes it a convenient compound for use in lab experiments.
However, there are also some limitations to using (2R)-2-amino-2-methyl-3-(methylamino)propanoic acid in lab experiments. It is a synthetic compound, which means that it may not accurately reflect the effects of endogenous ligands on the mGluR5 receptor. Additionally, the effects of (2R)-2-amino-2-methyl-3-(methylamino)propanoic acid may be influenced by factors such as dose, route of administration, and experimental conditions, which can make it difficult to interpret the results of experiments.
未来方向
There are several future directions for research on (2R)-2-amino-2-methyl-3-(methylamino)propanoic acid. One area of focus is the development of more potent and selective agonists of the mGluR5 receptor, which could have potential therapeutic applications in several neurological and psychiatric disorders. Another area of focus is the identification of the downstream signaling pathways that are activated by (2R)-2-amino-2-methyl-3-(methylamino)propanoic acid, which could provide insights into the cellular processes that are modulated by the compound. Finally, future research could explore the potential of (2R)-2-amino-2-methyl-3-(methylamino)propanoic acid as a tool for studying the role of the mGluR5 receptor in various cellular processes and disease states.
合成方法
(2R)-2-amino-2-methyl-3-(methylamino)propanoic acid can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to produce the compound from simple starting materials. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the formation of the compound from precursor molecules. Both methods have been used successfully to produce (2R)-2-amino-2-methyl-3-(methylamino)propanoic acid in high yields and purity.
科学研究应用
(2R)-2-amino-2-methyl-3-(methylamino)propanoic acid has been extensively studied in scientific research, particularly in the field of neuroscience. It has been found to have a wide range of effects on the central nervous system, including modulating synaptic transmission, regulating neuronal excitability, and influencing neuronal plasticity. (2R)-2-amino-2-methyl-3-(methylamino)propanoic acid has also been shown to have potential therapeutic applications in several neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and addiction.
属性
CAS 编号 |
137394-07-1 |
|---|---|
产品名称 |
(2R)-2-amino-2-methyl-3-(methylamino)propanoic acid |
分子式 |
C5H12N2O2 |
分子量 |
132.16 g/mol |
IUPAC 名称 |
(2R)-2-amino-2-methyl-3-(methylamino)propanoic acid |
InChI |
InChI=1S/C5H12N2O2/c1-5(6,3-7-2)4(8)9/h7H,3,6H2,1-2H3,(H,8,9)/t5-/m1/s1 |
InChI 键 |
NDKNCEHBTSYVFI-RXMQYKEDSA-N |
手性 SMILES |
C[C@@](CNC)(C(=O)O)N |
SMILES |
CC(CNC)(C(=O)O)N |
规范 SMILES |
CC(CNC)(C(=O)O)N |
同义词 |
D-Alanine, 2-methyl-3-(methylamino)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



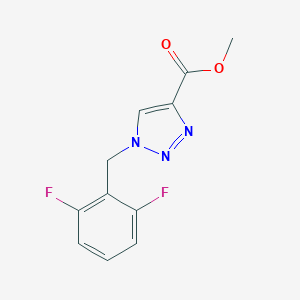
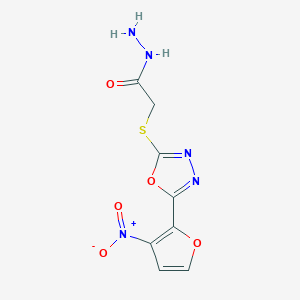
![[3-(Hydroxymethyl)-1H-indol-1-yl]acetic acid](/img/structure/B150265.png)
